molecular formula C10H16N4O2S B5904322 4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B5904322
M. Wt: 256.33 g/mol
InChI Key: POQSBVNPKMKHAH-UHFFFAOYSA-N
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Description

4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution or addition reactions.

    Attachment of the Thiadiazole Ring: The thiadiazole ring can be attached through a coupling reaction with appropriate thiadiazole precursors.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: Various substitution reactions can occur on the piperidine ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, substituted piperidines or thiadiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Other Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.

    Thiadiazole Derivatives: Compounds with the thiadiazole ring but different attached groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(1-hydroxyethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-7(15)8-2-4-14(5-3-8)10(16)12-9-13-11-6-17-9/h6-8,15H,2-5H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQSBVNPKMKHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)NC2=NN=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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